molecular formula C12H10N2O2 B145713 2-Methyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 127958-10-5

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Cat. No. B145713
M. Wt: 214.22 g/mol
InChI Key: XKJAQESOTNACHT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyrimidine-5-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenyl group attached to the pyrimidine ring suggests potential for interaction with various biological targets, and the carboxylic acid moiety could be involved in hydrogen bonding and ionic interactions, which are often critical in biological systems.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various routes. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to require a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring for high antiallergic activity . Another study describes the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, which are structurally related to pyrimidine derivatives, through an efficient synthetic route involving fusion with substituted anilines or aminopicolines . These methods highlight the importance of functional groups and their positioning on the pyrimidine ring for the synthesis of active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), has been determined by X-ray diffraction and quantum chemical DFT analysis . The study of such structures helps in understanding the conformation and vibrational characteristics of the pyrimidine ring system, which are important for the interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The antiallergy agents mentioned earlier suggest that hydrogen bonding between the nitrogen of the pyrimidine ring and the ethereal oxygen contributes to the molecule's configuration and activity . Additionally, the interaction of 2-amino-4-methylpyrimidine with dicarboxylic acids in the solid state, involving proton transfer to the ring nitrogen, indicates the reactivity of the amino group in pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would make the compound acidic and capable of forming salts and esters. The phenyl group could contribute to the hydrophobic character of the molecule, affecting its solubility and interaction with biological membranes. The study of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one synthesis reports mild reaction conditions and high yield, which are desirable properties for the synthesis of pyrimidine derivatives .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 2-methyl-4-phenylpyrimidine-5-carboxylic acid, have been studied for their role as biocatalyst inhibitors in microbial fermentation processes. These acids, when produced fermentatively, can inhibit microbial growth at concentrations below desired yields, affecting the production of biofuels and chemicals. This inhibition is partly due to the acids' impact on cell membranes and internal pH levels. Understanding these inhibitory mechanisms can guide the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been explored using hybrid catalysts. This includes the development of 5H-pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions facilitated by various catalysts. Such synthetic pathways are vital for creating lead molecules in drug discovery and development (Parmar, Vala, & Patel, 2023).

Ursolic Acid in Neurodegenerative and Psychiatric Diseases
While not directly related to 2-methyl-4-phenylpyrimidine-5-carboxylic acid, the study of ursolic acid, a pentacyclic triterpenoid, highlights the potential of carboxylic acid derivatives in managing neurodegenerative and psychiatric disorders. Ursolic acid's effects on oxidative damage, inflammation, and the monoaminergic system suggest that carboxylic acid derivatives can be pivotal in treating mood and cognitive dysfunctions (Ramos-Hryb et al., 2017).

Cinnamic Acid Derivatives in Anticancer Research
Research on cinnamic acid derivatives, which share a phenyl acrylic acid functionality similar to the core structure of 2-methyl-4-phenylpyrimidine-5-carboxylic acid, underscores the importance of carboxylic acid derivatives in medicinal chemistry, particularly in anticancer research. These compounds have been explored for their potential as antitumor agents, with recent attention towards their synthetic pathways and biological evaluations, indicating a rich medicinal tradition and underutilization in anticancer potentials (De, Baltas, & Bedos-Belval, 2011).

Chlorogenic Acid (CGA) in Pharmacology
Chlorogenic acid (CGA) research provides insights into the pharmacological applications of carboxylic acids, highlighting their antioxidant, anti-inflammatory, and neuroprotective properties. CGA's modulation of lipid and glucose metabolism showcases the therapeutic potential of carboxylic acids in addressing metabolic disorders, including diabetes and obesity, offering a perspective on the versatility of carboxylic acid compounds in drug development (Naveed et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJAQESOTNACHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380142
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

CAS RN

127958-10-5
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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